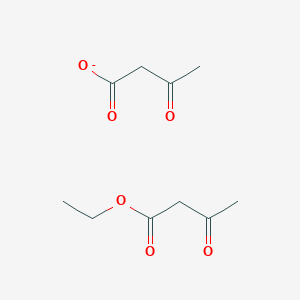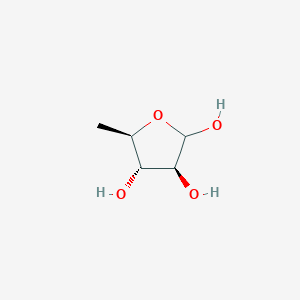
(3S,4S,5R)-5-methyloxolane-2,3,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S,5R)-5-methyloxolane-2,3,4-triol is a stereoisomer of a sugar derivative. This compound is characterized by its three hydroxyl groups and one methyl group attached to an oxolane ring. It is a chiral molecule, meaning it has non-superimposable mirror images, which is significant in biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-methyloxolane-2,3,4-triol typically involves the stereoselective reduction of a precursor molecule. One common method is the reduction of a corresponding ketone or aldehyde using a chiral catalyst to ensure the correct stereochemistry. For example, sodium borohydride can be used as a reducing agent under controlled conditions to achieve the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound often involves enzymatic processes due to their high specificity and efficiency. Enzymes such as aldolase can catalyze the formation of this compound from simpler sugars, ensuring the correct stereochemistry is maintained throughout the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S,5R)-5-methyloxolane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form different sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of sugar alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
(3S,4S,5R)-5-methyloxolane-2,3,4-triol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of (3S,4S,5R)-5-methyloxolane-2,3,4-triol involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, influencing their activity. This compound can act as a substrate or inhibitor in various biochemical pathways, affecting processes such as glycolysis and gluconeogenesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydrofuran: Another sugar derivative with similar hydroxyl group arrangement but different ring structure.
(2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate: A compound with similar stereochemistry but different functional groups.
Uniqueness
(3S,4S,5R)-5-methyloxolane-2,3,4-triol is unique due to its specific stereochemistry and the presence of a methyl group, which distinguishes it from other sugar derivatives. This unique structure allows it to interact differently with enzymes and receptors, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H10O4 |
|---|---|
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
(3S,4S,5R)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4+,5?/m1/s1 |
Clé InChI |
MKMRBXQLEMYZOY-ZRMNMSDTSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](C(O1)O)O)O |
SMILES canonique |
CC1C(C(C(O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


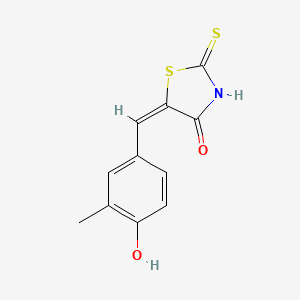
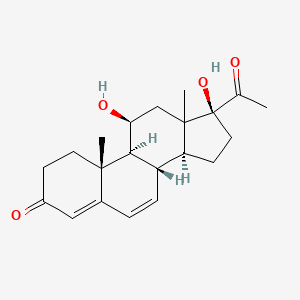


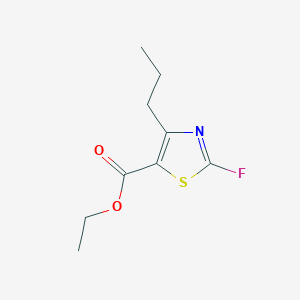
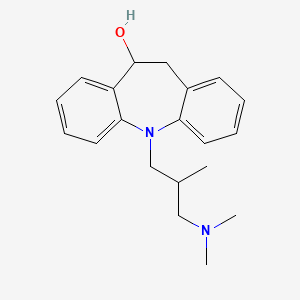
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
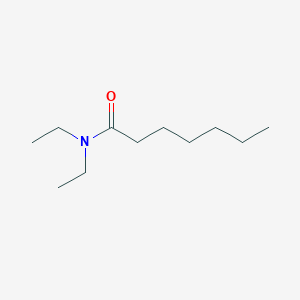

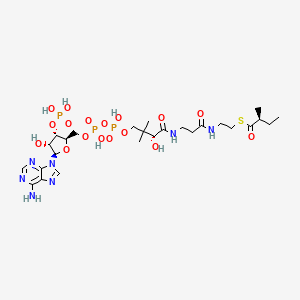
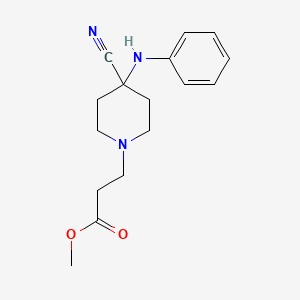
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
